molecular formula C12H16O B13608068 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol

1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol

Cat. No.: B13608068
M. Wt: 176.25 g/mol
InChI Key: CZEIKBURJKEHHP-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol is an organic compound with the molecular formula C12H16O It is a derivative of indan, a bicyclic hydrocarbon, and contains a hydroxyl group attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol typically involves the reduction of the corresponding ketone, 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient large-scale production with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The compound’s unique structure enables it to interact with various biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the indan moiety with a propanol chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol

InChI

InChI=1S/C12H16O/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8-9,13H,2-4,7H2,1H3

InChI Key

CZEIKBURJKEHHP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(CCC2)C=C1)O

Origin of Product

United States

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